2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine
Description
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a ((tetrahydrofuran-2-yl)methoxy)methyl group.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-2-9(12-5-1)7-11-6-8-3-4-10-8/h8-10H,1-7H2 |
InChI Key |
OZTNGUVEHUENGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCC2CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine typically involves the reaction of azetidine with tetrahydrofuran derivatives under specific conditions. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most significant applications of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is in the field of oncology. Research has indicated that related compounds exhibit notable antitumor activity. For instance, studies on enantiomers of tetrahydrofuran derivatives have shown promising results against murine tumor models, suggesting that modifications to the tetrahydrofuran structure can enhance cytotoxicity against cancer cells .
Pharmacological Properties
The pharmacological profile of azetidine derivatives, including 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine, suggests potential applications in treating various diseases. The compound's ability to interact with biological targets can be explored further for developing novel therapeutic agents .
Materials Science
Polymer Chemistry
In materials science, compounds like 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine can serve as building blocks for synthesizing advanced polymers. The incorporation of tetrahydrofuran moieties into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for a range of applications from packaging to biomedical devices.
Nanomaterials Development
Research indicates that azetidine derivatives can be utilized in the synthesis of nanomaterials. Their unique chemical properties allow for the modification of surfaces and interfaces at the nanoscale, which is crucial in developing catalysts and sensors .
Case Study 1: Antitumor Efficacy
In a controlled study, the S-enantiomer of a related compound demonstrated significantly higher efficacy against Meth A fibrosarcoma compared to its R counterpart. This finding underscores the importance of stereochemistry in enhancing therapeutic effects, illustrating how modifications in azetidine derivatives can lead to improved antitumor agents .
Case Study 2: Polymer Synthesis
A recent study explored the use of tetrahydrofuran-based azetidines in creating biodegradable polymers. The introduction of such compounds into polymer chains resulted in materials with enhanced flexibility and degradation rates, showcasing their potential for environmentally friendly applications in packaging .
Mechanism of Action
The mechanism of action of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with THF Substituents
Key analogs include:
Structural Insights :
- Positional Isomerism : Substitution at the 2-position (target compound) vs. 3-position (1219948-71-6) alters steric and electronic profiles, affecting receptor binding .
- Linker Flexibility : The methylene-oxygen linker in the target compound may improve metabolic stability compared to direct THF-azetidine linkages .
THF-Containing Heterocycles
Compounds with THF moieties but differing core structures:
Functional Comparisons :
- Bioavailability : THF-containing acrylates (e.g., 2399-48-6) exhibit higher solubility in polar solvents than azetidine derivatives due to ester groups .
- Receptor Binding: THF-linked amides (e.g., DFL20656) show enhanced binding affinity compared to non-THF analogs, suggesting the THF group’s role in hydrophobic interactions .
Challenges :
Biological Activity
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| CAS Number | [Not available in search] |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | [Not available in search] |
| IUPAC Name | 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine |
The biological activity of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine is primarily attributed to its interaction with various biological targets. It is believed to act as an enzyme inhibitor, modulating pathways involved in cell signaling and metabolism. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to cancer progression or inflammation.
- Receptor Modulation : It may act on specific receptors, influencing cellular responses and signaling cascades.
Biological Activities
Research indicates that 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : It may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There are indications of activity against certain bacterial strains, suggesting potential for use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidine derivatives, including 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine:
- Anticancer Studies : A study demonstrated that azetidine derivatives could induce apoptosis in various cancer cell lines, with IC50 values indicating significant potency against human colon adenocarcinoma cells (IC50 = 12.3 µM) .
- Anti-inflammatory Research : Research highlighted that compounds with a similar structure exhibited significant inhibition of COX enzymes, which are crucial in the inflammatory process .
- Antimicrobial Testing : A comparative study showed that azetidine derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine, it can be compared with other azetidine derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Azetidinone | Anticancer | 15.0 |
| 3-Methylazetidine | Anti-inflammatory | 20.0 |
| 4-Fluorobenzylazetidine | Antimicrobial | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
